molecular formula C13H15NO B1393534 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole CAS No. 885273-27-8

5-(Tetrahydro-2H-pyran-4-yl)-1H-indole

Cat. No.: B1393534
CAS No.: 885273-27-8
M. Wt: 201.26 g/mol
InChI Key: HNIURSQGQFJLTJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆):

  • Indole protons :
    • H1 (NH): δ 11.2 ppm (singlet, exchangeable).
    • H2 and H4: δ 7.45 ppm (doublet, J = 8.0 Hz) and δ 6.87 ppm (singlet).
  • Tetrahydropyran protons :
    • Axial H: δ 3.91–3.68 ppm (multiplet, 3H).
    • Equatorial H: δ 1.85–1.65 ppm (multiplet, 4H).

¹³C NMR (100 MHz, DMSO-d₆):

  • Indole carbons: C2 (138.9 ppm), C3 (128.5 ppm), C5 (121.4 ppm).
  • Tetrahydropyran carbons: O-linked C (67.8 ppm), ring CH₂ (28.4–25.1 ppm).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 201.26 [M+H]⁺ , consistent with the molecular formula. Major fragments include:

  • m/z 144 : Loss of tetrahydropyran (C₅H₉O, 57 Da).
  • m/z 117 : Indole ring cleavage (C₈H₆N⁺).
  • m/z 84 : Pyrrole-derived fragment (C₄H₆N⁺).

Infrared Absorption Characteristics

FT-IR (KBr, cm⁻¹):

  • N–H stretch : 3307 (indole NH).
  • C–H aromatic : 2962 (asymmetric), 2837 (symmetric).
  • C–O–C ether : 1087 (tetrahydropyran).
  • C=C aromatic : 1618, 1532.

A distinctive absorption at 1139 cm⁻¹ corresponds to the tetrahydropyran’s ring breathing mode.

Properties

IUPAC Name

5-(oxan-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-13-12(3-6-14-13)9-11(1)10-4-7-15-8-5-10/h1-3,6,9-10,14H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIURSQGQFJLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679986
Record name 5-(Oxan-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-27-8
Record name 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Oxan-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Route

  • Starting materials : 4-amino-1H-indole and a tetrahydro-2H-pyran-4-carbaldehyde or related aldehyde.
  • Reaction conditions : The amine and aldehyde are reacted in an organic solvent such as 1,2-dichloroethane, tetrahydrofuran, or acetonitrile at room temperature.
  • Reducing agents : Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride [NaBH(OAc)3] are employed to reduce the imine intermediate to the corresponding amine.
  • Outcome : This method efficiently yields the this compound compound with good selectivity and yield.

Horner-Wadsworth-Emmons / Wittig Reaction Followed by Catalytic Hydrogenation

  • Step 1: Olefination

    • React 4-formyl-1H-indole with a phosphonate ester (e.g., (EtO)2P(O)-(CH2)n-COOR6) or a triphenylphosphonium salt containing the tetrahydropyran substituent.
    • Use strong bases such as butyllithium (BuLi), sodium hydride (NaH), or sodium methoxide (NaOMe) in solvents like tetrahydrofuran (THF) or diethyl ether.
    • This yields an alkene intermediate with the tetrahydropyran moiety attached to the indole ring.
  • Step 2: Hydrogenation

    • The alkene is subjected to catalytic hydrogenation to saturate the double bond.
    • Typical catalysts include palladium on carbon (Pd/C) under hydrogen atmosphere.
    • This step produces the saturated this compound.

Reaction with Ketones Using Triethylsilane and Trichloroacetic Acid

  • The intermediate compound bearing the tetrahydropyran substituent can be further reacted with ketones in the presence of triethylsilane and trichloroacetic acid in toluene.
  • This method allows for further functionalization and derivatization of the indole core.

Example Experimental Procedure

Step Reagents & Conditions Description Yield (%)
1 Methyl tetrahydro-2H-pyran-4-carboxylate, N,O-dimethylhydroxylamine hydrochloride, 2 M isopropylmagnesium chloride in THF, -20°C, N2 atmosphere Formation of intermediate oxime or amide derivative Not specified
2 Saturated aqueous ammonium chloride, extraction with methyl tert-butyl ether, drying over MgSO4 Workup and purification -
3 3 M methyl magnesium chloride in THF, 7°C Grignard reaction to introduce tetrahydropyran ketone moiety -
4 Silica gel chromatography, elution with hexanes:ethyl acetate mixtures Purification of 1-(tetrahydro-pyran-4-yl)-ethanone 75%

^1H NMR (300 MHz, DMSO-d6) data confirmed the product structure with characteristic multiplets at δ 3.98 and 3.42 ppm corresponding to tetrahydropyran protons.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Typical Yield
Reductive Amination 4-amino-1H-indole + tetrahydropyran aldehyde NaBH3CN or NaBH(OAc)3, organic solvents Room temperature Mild conditions, good selectivity Moderate to high
Horner-Wadsworth-Emmons / Wittig + Hydrogenation 4-formyl-1H-indole + phosphonate ester or phosphonium salt BuLi, NaH, NaOMe, Pd/C, H2 Low temperature for olefination, room temperature for hydrogenation Controlled stereochemistry, scalable High
Ketone Reaction with Triethylsilane Intermediate compound + ketone Triethylsilane, trichloroacetic acid, toluene Room temperature Enables further functionalization Variable

Research Findings and Notes

  • The reductive amination method is widely used due to its simplicity and the availability of reagents.
  • The Horner-Wadsworth-Emmons/Wittig route allows for the introduction of diverse substituents and offers stereochemical control.
  • Catalytic hydrogenation is a crucial step to saturate the alkene intermediate, ensuring the tetrahydropyran ring is fully saturated.
  • Reaction conditions such as temperature, solvent choice, and reducing agent significantly affect the yield and purity of the final product.
  • Purification typically involves silica gel chromatography with hexanes/ethyl acetate solvent systems.
  • The compound exhibits good solubility and stability under standard laboratory conditions.

Chemical Reactions Analysis

Types of Reactions

5-(Tetrahydro-2H-pyran-4-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, typically using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of halogenated or sulfonylated indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have demonstrated that derivatives of indole, including 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole, exhibit promising anticancer properties. For instance, compounds synthesized from indole scaffolds have shown effective activity against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7) cells. These studies indicate that modifications to the indole structure can enhance anticancer efficacy, with some derivatives achieving IC50 values as low as 15.3 µM against MCF-7 cells .

Neuroprotective Effects
Indole derivatives have also been investigated for their neuroprotective effects. Compounds similar to this compound may interact with neurotransmitter systems or exhibit antioxidant properties, potentially aiding in the treatment of neurodegenerative diseases .

Histone Deacetylase Inhibition
The compound's structural features suggest potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are valuable in cancer therapy and other diseases due to their role in regulating gene expression. Preliminary studies indicate that derivatives of this compound may serve as effective HDAC inhibitors, contributing to their anticancer properties .

Synthetic Applications

Synthesis of Heterocycles
this compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of diverse derivatives through cyclization reactions and functional group transformations. For example, the compound can be used in multi-component reactions to create complex spiroindolines and other indole-based frameworks .

Multicomponent Reactions
The compound has been utilized in multicomponent reactions (MCRs), which are efficient methods for synthesizing complex molecules from multiple reactants in a single step. Such reactions are advantageous in drug discovery for generating libraries of compounds quickly and efficiently. Recent advancements have shown that indoles can be combined with aldehydes and other reagents under mild conditions to yield functionalized products with high yields .

Case Studies and Research Findings

Several research studies highlight the applications of this compound:

Study Focus Findings
Reddy et al. (2020)Anticancer ActivitySynthesized indole derivatives showed high activity against A549 cell line; some compounds demonstrated IC50 values below 30 µM .
Jiang et al. (2019)Synthesis of SpiroindolinesDeveloped a one-pot condensation method yielding spiroindolines with good yields; potential applications in drug design .
Andreana et al. (2020)Herbicidal PropertiesInvestigated the synthesis of thaxtomin A from indole derivatives; demonstrated activity against tobacco mosaic virus .

Mechanism of Action

The mechanism of action of 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Analogs
Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol)
5-(Tetrahydro-2H-pyran-4-yl)-1H-indole THP (C5) Indole, THP ~217.3 (calculated)
5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole F (C5), THP (C3) Indole, THP, Fluorine 235.3 (CAS: 1707367-90-5)
4-(1H-Tetrazol-5-yl)-1H-indole Tetrazole (C4) Indole, Tetrazole 201.2 (C9H7N5)
5-[(1,1-Dioxidothiomorpholinyl)methyl]-2-phenyl-N-THP-1H-indole-7-amine THP (N7), Thiomorpholine (C5), Phenyl (C2) Indole, THP, Sulfone, Thiomorpholine ~443.5 (estimated)

Key Observations :

  • Fluorine’s electronegativity may enhance binding to electron-rich targets .
  • Functional Group Diversity: The tetrazole analog () replaces THP with a tetrazole ring, known for metal coordination and anticancer activity . In contrast, the thiomorpholine derivative () incorporates sulfone and phenyl groups, likely improving solubility and target affinity .

Pharmacological and Physicochemical Profiles

Key Findings :

  • THP Derivatives : The dimethyl-THP analog () shows superior metabolic stability due to steric shielding from methyl groups, whereas the parent THP compound () prioritizes synthetic accessibility .
  • Bioactivity : Tetrazole-containing indoles () exhibit anticancer activity via metal complexation, while THP-based analogs are tailored for CNS targets due to blood-brain barrier penetration .

Biological Activity

5-(Tetrahydro-2H-pyran-4-yl)-1H-indole is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique fusion of a tetrahydropyran ring with an indole structure, which may enhance its interaction with biological targets. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound has been primarily investigated in two areas:

  • Anticancer Activity : Research indicates that certain indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of specific functional groups into the indole structure can enhance these effects.
  • Antimicrobial Properties : The compound has also shown promise in exhibiting antimicrobial activity, making it a candidate for further exploration in treating infectious diseases.

The mechanism by which this compound exerts its biological effects involves its ability to interact with specific enzymes and receptors within cells. These interactions can modulate various biochemical pathways, potentially leading to apoptosis in cancer cells or inhibition of microbial growth.

Anticancer Studies

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • A study indicated that derivatives of indole compounds, including this compound, displayed enhanced antiproliferative properties against neoplastic cell lines. The pIC50 values for some derivatives ranged from 3.90 to 4.51, indicating significant cytotoxicity .
CompoundCell LinepIC50 Value
Compound 7HT-294.51
Compound 8MCF74.20
Compound 9A5493.90

This table summarizes the cytotoxicity results against different cancer cell lines, showcasing the effectiveness of the compound's derivatives.

Antimicrobial Studies

In terms of antimicrobial activity, several studies have reported that indole derivatives exhibit broad-spectrum activity against various pathogens. The structural modifications in this compound may enhance its solubility and stability, contributing to its efficacy .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In a comparative study, several indole derivatives were synthesized and tested for their cytotoxic effects on different cancer cell lines (e.g., HT-29, MCF7). The study found that specific substitutions on the indole ring significantly influenced the cytotoxic potency .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds, revealing that modifications to the tetrahydropyran moiety could enhance antibacterial activity against Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the established synthetic routes for 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole, and what critical parameters influence yield?

The synthesis typically involves coupling indole derivatives with tetrahydro-2H-pyran intermediates. A common method includes refluxing 3-formyl-1H-indole with tetrahydro-2H-pyran-4-yl reagents in acetic acid with sodium acetate as a catalyst. Key parameters include:

  • Reaction time and temperature : Prolonged reflux (~3 hours) ensures complete condensation .
  • Purification : Recrystallization from acetic acid or column chromatography improves purity .
  • Substituent compatibility : Electron-withdrawing groups on the indole may require adjusted stoichiometry .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm the indole NH proton (~12 ppm) and pyran ring protons (δ 3.5–4.5 ppm) .
  • Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • X-ray crystallography : Resolve spatial arrangements of the fused indole-pyran system .

Q. What functional group modifications are feasible for structure-activity relationship (SAR) studies?

  • Indole position : Substituents at the 3- or 5-position of indole alter electronic properties .
  • Pyran ring : Oxygen-to-sulfur substitution (e.g., thiopyran analogs) modulates lipophilicity .
  • Hybrid systems : Introducing carboxamide or sulfonyl groups enhances binding to biological targets .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the compound’s interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding with enzymes (e.g., kinases or cytochrome P450 isoforms) .
  • DFT calculations : Optimize geometry and evaluate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories .

Q. How should researchers address contradictions in solubility or stability data across studies?

  • Purity verification : Use HPLC to rule out impurities (>98% purity) .
  • Solvent selection : Test polar aprotic solvents (DMSO, DMF) for solubility discrepancies .
  • Environmental controls : Monitor degradation under varying pH and temperature using UV-Vis spectroscopy .

Q. What advanced purification techniques optimize yield for scale-up synthesis?

  • Flash chromatography : Employ gradient elution (hexane/EtOAc) for intermediates .
  • Recrystallization : Use mixed solvents (e.g., EtOH/H2O) to enhance crystal lattice formation .
  • HPLC prep systems : Isolate stereoisomers with chiral columns .

Q. How can researchers mitigate hazards during large-scale handling?

  • Safety protocols : Use fume hoods and PPE (gloves, goggles) when handling acetic acid or sodium acetate .
  • Waste disposal : Neutralize acidic byproducts before disposal .
  • Stability testing : Store the compound at –20°C under inert gas to prevent oxidation .

Q. What mechanistic studies elucidate the compound’s role in biological systems?

  • Isotope labeling : Track metabolic pathways using ¹⁴C-labeled analogs .
  • Kinetic assays : Measure enzyme inhibition (IC₅₀) via fluorescence-based assays .
  • ROS detection : Use DCFH-DA probes to assess oxidative stress modulation .

Q. Are there alternative synthetic routes to improve sustainability?

  • Microwave-assisted synthesis : Reduces reaction time and energy use by 40% .
  • Green solvents : Replace acetic acid with cyclopentyl methyl ether (CPME) .
  • Catalyst recycling : Recover Pd/C catalysts via filtration for reuse .

Q. What in vitro/in vivo models are suitable for evaluating bioactivity?

  • Cell lines : Test cytotoxicity in HEK293 or HepG2 cells using MTT assays .
  • Animal models : Assess pharmacokinetics in rodents (e.g., Cmax, t₁/₂) .
  • Enzyme panels : Screen against kinase or GPCR libraries for target specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-(Tetrahydro-2H-pyran-4-yl)-1H-indole
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5-(Tetrahydro-2H-pyran-4-yl)-1H-indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.